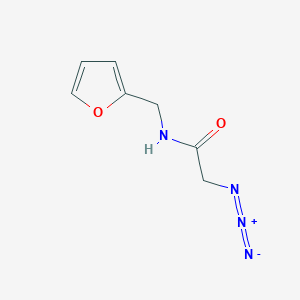

2-叠氮基-N-(2-呋喃甲基)乙酰胺

描述

Synthesis Analysis

The synthesis of 2-azido compounds typically involves the reaction of a precursor molecule with sodium azide . For example, 2-azido-N-phenylacetamide is synthesized by dissolving 2-chloro-N-(4-nitrophenyl)acetamide and sodium azide in a mixture of ethanol/water and then refluxing for 24 hours at 80 °C . After cooling, the compound precipitates and is filtered off, dried, and recrystallized from ethanol . The same method could potentially be used for the synthesis of 2-azido-N-(2-furylmethyl)acetamide, but specific experimental verification would be needed.科学研究应用

糖基化和寡糖合成

K. Mong 等人(2012 年)的研究探索了 2-叠氮基衍生物在形成 β-糖苷键及其在寡糖合成中的进一步应用,展示了受保护的 β-(1→6)-N-乙酰葡糖胺三聚体和其他共轭物的合成。这突出了 2-叠氮基化合物在复杂碳水化合物合成中的用途 Mong 等人,2012 年。

酶抑制

Y. Takaoka 等人(1993 年)从源自肉桂醛的前体合成了新的乙酰氨基糖,该糖表现出对 β-N-乙酰葡糖胺酶的抑制作用。这些化合物,包括 2-叠氮基类似物,显示出作为 N-乙酰葡糖胺基转移酶抑制剂的潜力,表明它们与酶抑制的药物化学研究相关 Takaoka 等人,1993 年。

糖基供体的合成

V. Pavliak 和 P. Kováč(1991 年)详细介绍了 1,3,4,6-四-O-乙酰-2-叠氮基-2-脱氧-β-D-吡喃葡萄糖的合成方法,说明了用于立体选择性 α-糖苷键合成的叠氮基糖基供体的制备。该方法强调了 2-叠氮基化合物在制备用于生化应用的糖基供体中的重要性 Pavliak 和 Kováč,1991 年。

连续流动化学

B. Gutmann 等人(2012 年)利用原位生成的叠氮酸在连续流动反应器中合成 N-(2-叠氮基乙基)酰胺,展示了叠氮基化合物的安全高效合成。这项研究表明了连续流动化学在安全且可扩展地生产含叠氮基化合物方面的潜力 Gutmann 等人,2012 年。

作用机制

Target of Action

Azido compounds are generally known for their wide variety of applications in biochemical research, often serving as synthetic intermediates in the formation of various biologically important heterocyclic compounds .

Mode of Action

Α-azido ketones, a class of compounds to which 2-azido-n-(2-furylmethyl)acetamide belongs, are known to react with terminal alkynes to afford 1,2,3-triazoles through a copper (i) catalyzed alkyne-azide 1,3-cycloaddition reaction . This reaction is commonly referred to as the CuAAC or Sharpless-Meldal reaction .

Biochemical Pathways

The resulting 1,2,3-triazoles from the reaction of α-azido ketones with terminal alkynes have been found to display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-hiv, antitumor activities and agrochemical applications .

Result of Action

It is known that the 1,2,3-triazoles resulting from the reaction of α-azido ketones with terminal alkynes have high chemical stability, strong dipole moment, and an aromatic character with good hydrogen bond accepting ability . These properties could potentially influence the molecular and cellular effects of the compound’s action.

Action Environment

The stability of the resulting 1,2,3-triazoles suggests that they may be resistant to various environmental factors .

属性

IUPAC Name |

2-azido-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-11-10-5-7(12)9-4-6-2-1-3-13-6/h1-3H,4-5H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEYUMBTNKDANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

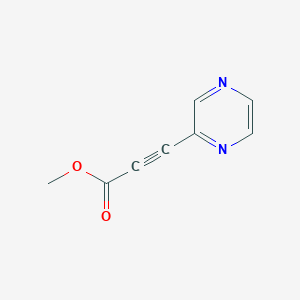

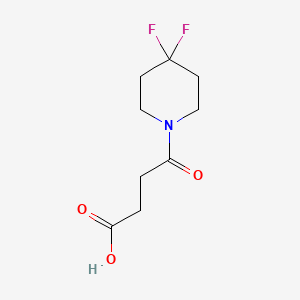

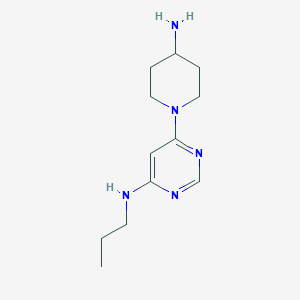

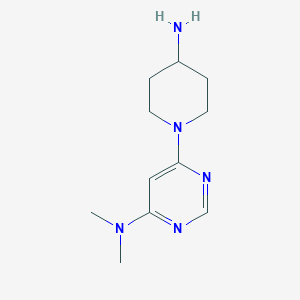

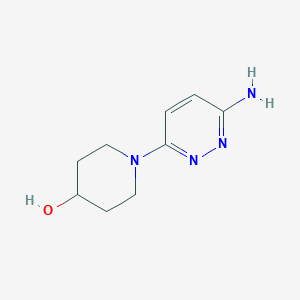

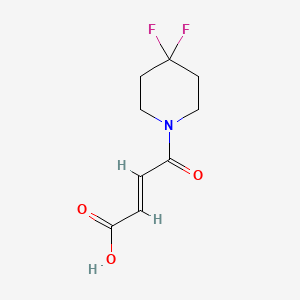

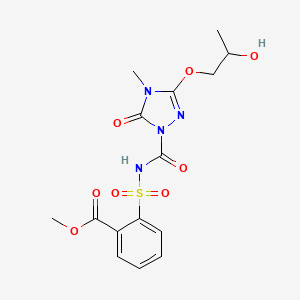

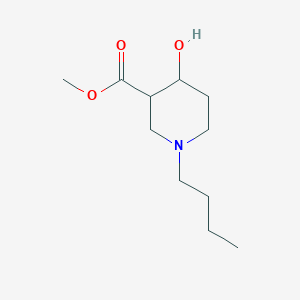

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)

![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)

![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)